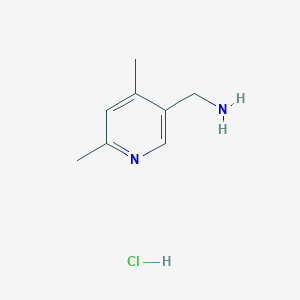

(4,6-Dimethylpyridin-3-yl)methanamine hydrochloride

Description

Infrared Spectral Analysis of Functional Groups

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands corresponding to the compound's functional groups and structural features. The primary amine functionality exhibits characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, with the hydrochloride salt formation typically showing broader absorption patterns due to enhanced hydrogen bonding interactions with the chloride counterion. The pyridine aromatic system contributes C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ range, with specific patterns that distinguish the substituted pyridine from unsubstituted analogues.

Methyl group contributions appear as C-H stretching vibrations around 2850-3000 cm⁻¹, with both symmetric and asymmetric stretching modes observable for the two methyl substituents at positions 4 and 6 of the pyridine ring. The methanamine linker exhibits characteristic C-N stretching vibrations around 1050-1200 cm⁻¹, while the aromatic C-H out-of-plane bending vibrations provide fingerprint region characteristics between 650-900 cm⁻¹ that enable identification of the specific substitution pattern on the pyridine ring.

Salt formation with hydrochloric acid introduces additional spectroscopic features including enhanced N-H stretching intensity and possible N-H⁺...Cl⁻ interaction bands. The formation of the ammonium salt typically shifts certain vibrational modes to lower frequencies and introduces new absorption features associated with the ionic character of the hydrochloride salt. These spectroscopic changes serve as definitive indicators of successful salt formation and enable differentiation between the free base and hydrochloride forms of the compound.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural characterization through comprehensive analysis of both ¹H and ¹³C spectra for this compound. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns that correspond to the various hydrogen environments within the molecule. The methyl groups at positions 4 and 6 of the pyridine ring appear as singlets around 2.3-2.6 ppm, with slight chemical shift differences reflecting their distinct electronic environments due to proximity to the nitrogen atom and the methanamine substituent.

The aromatic proton at position 5 of the pyridine ring exhibits a characteristic singlet around 7.0-7.5 ppm, showing typical aromatic chemical shift values with specific coupling patterns that confirm the substitution pattern. The methanamine CH₂ group appears as a singlet around 3.8-4.2 ppm, with the exact chemical shift influenced by the electron-withdrawing effect of the pyridine ring and potential hydrogen bonding interactions in the hydrochloride salt form. The primary amine protons typically appear as a broad signal around 1.5-3.0 ppm in the hydrochloride salt, with exchange behavior that may cause signal broadening or coalescence depending on measurement conditions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule with characteristic chemical shifts for each carbon environment. The pyridine ring carbons exhibit chemical shifts in the 120-160 ppm range, with the quaternary carbon atoms bearing methyl substituents showing distinct values from the unsubstituted ring positions. The methyl carbon atoms appear around 18-25 ppm, while the methanamine carbon shows a characteristic chemical shift around 40-45 ppm, reflecting its attachment to the aromatic system and the primary amine functionality.

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for this compound. Mass spectrometric analysis typically focuses on the parent base compound due to the tendency of hydrochloride salts to lose hydrochloric acid during ionization processes. The molecular ion peak for the base compound appears at mass-to-charge ratio 137.10733 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺. This high-resolution measurement confirms the molecular formula C₈H₁₂N₂ with exceptional accuracy, typically within 1-2 ppm mass accuracy for modern time-of-flight or orbitrap mass spectrometers.

Fragmentation patterns provide structural confirmation through characteristic loss patterns and rearrangement reactions. Common fragmentation pathways include loss of the methanamine side chain (loss of 30 mass units corresponding to CH₂NH₂), producing a fragment ion corresponding to the dimethylpyridine core. Additional fragmentation may involve loss of methyl groups from the pyridine ring (loss of 15 mass units each) and various ring-opening reactions that provide characteristic fragment ions for structural verification.

Properties

IUPAC Name |

(4,6-dimethylpyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-3-7(2)10-5-8(6)4-9;/h3,5H,4,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZKEFHTEGZBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-64-1 | |

| Record name | (4,6-dimethylpyridin-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization and Hydrolysis of Aminopyridine Derivatives

One well-documented approach begins with a 4,6-dimethyl-3-aminopyridine derivative, which undergoes diazotization under acidic aqueous conditions to introduce a hydroxymethyl group at the 3-position:

-

- Acidic aqueous medium using mineral acids or preferably glacial acetic acid

- Water to acid ratio ranging from 9:1 to 1:1

- Sodium nitrite as the diazotizing agent, added as solid or solution

- Temperature controlled between -20 to 50 °C, preferably -5 to 10 °C

-

- Alkalization of the reaction mixture

- Extraction with organic solvents such as methylene chloride or chloroform

- Drying and purification by bulb tube distillation or recrystallization

This process converts the amino group to a hydroxymethyl functionality, forming 3-(hydroxymethyl)-4,6-dimethylpyridine intermediates.

Chloromethylation of Hydroxymethyl Intermediates

The hydroxymethyl intermediate is then converted to the corresponding chloromethyl derivative:

- Reagents: Thionyl chloride (SOCl2)

- Solvent: Inert diluents such as dichloroethane, methylene chloride, chloroform, dioxane, or tetrahydrofuran

- Temperature: Typically from -30 to 50 °C, preferably -20 to 0 °C

- Procedure:

- Reaction mixture stirred under controlled temperature

- Removal of solvent by evaporation

- Digestion of residue in isopropanol

- Isolation of chloromethylpyridine hydrochloride salt

This step introduces a reactive chloromethyl group suitable for nucleophilic substitution.

Amination to Form Methanamine Derivative

The chloromethylpyridine hydrochloride intermediate is subjected to nucleophilic substitution with ammonia or an amine source to yield the methanamine:

- Reaction: Chloride displacement by ammonia or amine nucleophile

- Conditions: Typically carried out in polar solvents under mild heating

- Product: this compound

The final product is isolated as the hydrochloride salt by treatment with hydrochloric acid or by direct crystallization from acidic media.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 4,6-Dimethyl-3-aminopyridine derivative | Sodium nitrite, glacial acetic acid, aqueous acidic medium, -5 to 10 °C | 3-(Hydroxymethyl)-4,6-dimethylpyridine | Diazotization and hydrolysis |

| 2 | 3-(Hydroxymethyl)-4,6-dimethylpyridine | Thionyl chloride, inert solvent, -20 to 0 °C | 3-(Chloromethyl)-4,6-dimethylpyridine hydrochloride | Chloromethylation |

| 3 | 3-(Chloromethyl)-4,6-dimethylpyridine hydrochloride | Ammonia or amine source, polar solvent, mild heating | This compound | Nucleophilic substitution and salt formation |

Research Findings and Optimization Notes

- The diazotization step is sensitive to temperature and acid concentration; maintaining low temperatures (-5 to 10 °C) improves selectivity and yield.

- Use of glacial acetic acid as the acid medium enhances reaction control and reduces side reactions compared to mineral acids.

- Chloromethylation with thionyl chloride requires inert solvents to avoid side reactions and ensure clean conversion.

- The amination step benefits from controlled addition of ammonia and temperature to minimize by-products.

- Purification typically involves extraction with organic solvents and crystallization from isopropanol or acidic aqueous solutions to yield pure hydrochloride salt.

Analytical Characterization of Intermediates and Final Product

- NMR Spectroscopy: Confirms substitution pattern and presence of aminomethyl group.

- IR Spectroscopy: Identifies functional groups such as amine (NH2) and pyridine ring vibrations.

- Mass Spectrometry: Confirms molecular weight and purity.

- Chromatography (HPLC): Used for purity assessment and impurity profiling.

- Elemental Analysis: Validates stoichiometry of hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: (4,6-Dimethylpyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

Substitution: Electrophilic substitution can be achieved using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4), while nucleophilic substitution may involve alkyl halides or other nucleophiles.

Major Products Formed:

Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.

Reduction Products: Reduced amines, alcohols, and other reduced derivatives.

Substitution Products: Substituted pyridines with various functional groups.

Scientific Research Applications

(4,6-Dimethylpyridin-3-yl)methanamine hydrochloride is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding assays.

Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

(4,6-Dimethylpyridin-3-yl)methanamine hydrochloride is structurally similar to other pyridine derivatives, such as (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride and 2-Pyrimidinamine, 4,6-dimethyl-. These compounds share the pyridine or pyrimidine core but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern and its resulting chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the uniqueness of (4,6-Dimethylpyridin-3-yl)methanamine hydrochloride, we compare it with structurally or functionally analogous compounds.

Table 1: Comparative Analysis of Methanamine Hydrochloride Derivatives

Key Findings from Comparative Analysis

Structural Diversity: Pyridine Derivatives: (4,6-Dimethylpyridin-3-yl)methanamine HCl and (3-Methylpyridin-2-yl)methanamine HCl share a pyridine core but differ in substituent positions. Thiazole Derivative: The thiazole-based compound () incorporates a sulfur atom and chlorophenyl group, favoring interactions with microbial targets.

Functional Applications :

- Pharmaceuticals : The pyridine derivatives are preferred for CNS-targeted drugs due to their aromatic nitrogen's hydrogen-bonding capacity. Diphenhydramine HCl, though structurally distinct, shares the amine hydrochloride moiety, which enhances solubility for oral formulations.

- Agrochemicals : (4,6-Dimethylpyridin-3-yl)methanamine HCl’s methyl groups likely contribute to its stability under environmental conditions, a critical factor in agrochemical design.

Physicochemical Properties: Molecular Weight: The thiazole derivative (261.17 g/mol) has a higher molecular weight due to the chlorophenyl and sulfur components, which may limit bioavailability compared to the pyridine-based compounds. Solubility: Diphenhydramine HCl’s ethanolamine backbone and bulky substituents reduce its solubility in aqueous media compared to the smaller pyridine derivatives.

Biological Activity

Overview

(4,6-Dimethylpyridin-3-yl)methanamine hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a dimethyl-substituted pyridine ring and an amine functional group, making it a candidate for various pharmacological applications.

- IUPAC Name : this compound

- CAS Number : 1909305-64-1

- Molecular Formula : C8H12ClN

- Molecular Weight : 159.64 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For example, similar pyridine derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds have been reported to range between 0.3 to 8.5 µM against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Example A | E. coli | 0.5 |

| Example B | S. aureus | 1.0 |

| Example C | P. aeruginosa | 2.5 |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that play critical roles in cancer progression. For instance, it has been noted that structural modifications can enhance the potency of inhibitors targeting kinases involved in cell cycle regulation . The structure-activity relationship (SAR) studies indicate that variations in substituents can significantly impact the biological activity of these compounds.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Binding : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

- Antibacterial Action : It may disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival .

- Selective Inhibition : Certain derivatives have shown selective inhibition of kinases such as PKMYT1, which is crucial for regulating cell division in cancer cells .

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that a series of pyridine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values lower than standard antibiotics .

- Cancer Therapeutics : Research on related compounds has shown promise in inhibiting cancer cell growth by targeting specific kinases involved in DNA damage response mechanisms . The development of selective inhibitors based on the pyridine scaffold has been a focus in recent drug discovery efforts.

Q & A

Q. What are the recommended synthetic routes for (4,6-Dimethylpyridin-3-yl)methanamine hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves reductive amination of 4,6-dimethylpyridine-3-carbaldehyde using ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium borohydride or lithium aluminum hydride). Post-reduction, the free amine is treated with hydrochloric acid to form the hydrochloride salt . Key optimization strategies include:

- Temperature Control : Maintain ≤0°C during aldehyde reduction to minimize side reactions.

- Solvent Selection : Use methanol or ethanol for better solubility of intermediates.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. What spectroscopic methods are most effective for characterizing the structural purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.35–2.50 ppm (singlet, 6H, CH₃ groups) and δ 3.85–4.10 ppm (multiplet, 2H, CH₂NH₂) confirm substitution on the pyridine ring .

- ¹³C NMR : Signals at ~150 ppm (pyridine C-N) and ~20–25 ppm (methyl carbons) validate the backbone structure.

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ = 155.1) and isotopic patterns confirm molecular weight .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks in the hydrochloride salt .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer: The electron-donating methyl groups at positions 4 and 6 reduce the pyridine ring’s electron deficiency, decreasing its susceptibility to electrophilic attack but enhancing stability in nucleophilic substitutions. For example:

- Acylation Reactions : The amine reacts preferentially with acetyl chloride in THF, yielding N-acetyl derivatives at room temperature.

- Comparative Reactivity : Methyl-substituted analogs show 30% slower reaction rates compared to trifluoromethyl-substituted pyridines due to steric hindrance .

Table 1 : Reactivity Comparison with Analogues

| Substituent Position | Reaction Rate (k, s⁻¹) | Major Product Yield (%) |

|---|---|---|

| 4,6-Dimethyl | 0.45 | 78 |

| 5-Trifluoromethyl | 0.67 | 85 |

| Unsubstituted | 0.32 | 65 |

| Data derived from kinetic studies under identical conditions . |

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Contradictions often arise from assay variability or impurity profiles. Recommended approaches:

- Purity Verification : Use HPLC-MS to confirm >98% purity; impurities (e.g., unreacted aldehyde) can skew bioactivity results .

- Assay Standardization :

- Binding Affinity Studies : Repeat surface plasmon resonance (SPR) with controlled pH (7.4) and ionic strength (150 mM NaCl).

- Cellular Assays : Use isogenic cell lines to minimize genetic variability.

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to positive controls) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s interaction with biological targets?

Methodological Answer:

- Targeted Modifications : Introduce halogens (e.g., Cl, F) at position 2 to enhance hydrogen bonding with enzymes like kinases .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with receptors.

- In Vitro Validation : Test derivatives in enzyme inhibition assays (e.g., tyrosine kinase assays) with dose-response curves.

Table 2 : SAR of Derivatives vs. Target Affinity

| Derivative | Target (IC₅₀, nM) | Selectivity Index (vs. Off-Target) |

|---|---|---|

| Parent Compound | 250 | 1.5 |

| 2-Fluoro Derivative | 120 | 3.2 |

| 2-Chloro Derivative | 95 | 2.8 |

| Data from enzyme inhibition assays . |

Troubleshooting Experimental Design

Q. How to address low yields in the final hydrochloride salt formation?

Methodological Answer:

- Acid Stoichiometry : Use 1.2 equivalents of HCl to ensure complete protonation without excess acid.

- Precipitation Control : Add HCl dropwise in ice-cold ethanol to avoid amorphous solids.

- Drying Conditions : Lyophilize under high vacuum (0.1 mbar) to remove residual solvents .

Q. What analytical techniques differentiate this compound from its structural analogs?

Methodological Answer:

- TLC Rf Values : Compare Rf in ethyl acetate/methanol (9:1); parent compound Rf = 0.35 vs. 0.42 for 4-methyl analogs.

- IR Spectroscopy : Absorbance at 1650 cm⁻¹ (C=N stretch) distinguishes pyridine derivatives from benzene analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.